Boc-PNA-C(Z)-OH
Description
Historical Development and Fundamental Principles of Peptide Nucleic Acids
Peptide Nucleic Acid was invented in 1991 by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt at the University of Copenhagen and Risø National Laboratory. wikipedia.org The original design was conceived to create a ligand capable of binding to double-stranded DNA with high specificity. caister.combiosearchtech.com The fundamental principle behind PNA is the replacement of the naturally occurring, negatively charged deoxyribose-phosphate backbone of DNA with a neutral, peptide-like backbone composed of N-(2-aminoethyl)glycine units. researchgate.netnih.gov
This charge neutrality is a key principle of PNA function. wikipedia.org By eliminating the electrostatic repulsion that exists between the phosphate (B84403) backbones of two natural nucleic acid strands, PNA can bind to complementary DNA or RNA sequences with significantly higher affinity and thermal stability compared to corresponding DNA-DNA or DNA-RNA duplexes. wikipedia.orgpnas.org PNAs follow the Watson-Crick base-pairing rules, where adenine (B156593) (A) pairs with thymine (B56734) (T), and guanine (B1146940) (G) pairs with cytosine (C). nih.govresearchgate.net Their unique structure also confers remarkable resistance to degradation by cellular enzymes such as nucleases and proteases, a significant advantage for in vivo applications. wikipedia.orgmolecularcloud.org
Structural Characteristics of the PNA Backbone and Nucleobase Linkage
The defining structural feature of PNA is its backbone, which is composed of repeating N-(2-aminoethyl)glycine units linked together by amide (peptide) bonds. wikipedia.orgresearchgate.net This pseudopeptide backbone distinguishes PNA from natural nucleic acids, which feature a sugar-phosphate backbone. pnas.org The PNA backbone is both achiral and electrically neutral, contrasting with the chiral and negatively charged nature of DNA and RNA backbones. nih.gov
The purine (B94841) and pyrimidine (B1678525) nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to the glycine (B1666218) nitrogen atom of the backbone via a methylene (B1212753) carbonyl linker (-CH₂-C=O). wikipedia.orgresearchgate.netresearchgate.net This specific spacing was designed to mimic the distance between nucleobases in natural DNA, allowing for effective hybridization. nih.gov PNA oligomers are typically depicted like peptides, with an N-terminus (free amino group) and a C-terminus (free carboxyl group). wikipedia.orgresearchgate.net While PNA can bind to complementary nucleic acids in both parallel and anti-parallel orientations, the anti-parallel orientation is generally more stable and thus preferred. researchgate.netnih.gov
| Feature | Peptide Nucleic Acid (PNA) | Deoxyribonucleic Acid (DNA) |
| Backbone | N-(2-aminoethyl)glycine units | Deoxyribose sugar and phosphate groups |
| Linkage | Peptide (amide) bonds | Phosphodiester bonds |
| Charge | Neutral | Negative |
| Chirality | Achiral | Chiral |
| Enzymatic Stability | High resistance to nucleases and proteases | Susceptible to nuclease degradation |
Role of Protected PNA Monomers in Oligomer Synthesis: An Overview
The synthesis of PNA oligomers with a defined sequence is accomplished using solid-phase synthesis techniques, methodologies largely adapted from peptide chemistry. This process involves the stepwise addition of individual PNA monomers to a growing chain that is anchored to a solid support resin. nih.gov To prevent unwanted side reactions and ensure that the amide bond forms only between the correct amino and carboxyl groups, the functional groups on the monomer must be temporarily masked with protecting groups.
Two primary orthogonal protection strategies have been widely adopted for PNA synthesis:
Boc/Z Strategy : This was the original method developed for PNA synthesis. biosearchtech.comrsc.org It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group to protect the N-terminal amino group of the PNA backbone. The exocyclic amino groups on the nucleobases (A, C, and G) are protected with the benzyloxycarbonyl (Z) group, which requires stronger acidic conditions for removal. biosearchtech.com
Fmoc/Bhoc Strategy : This approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminal protection. biosearchtech.comrsc.org The nucleobases are typically protected with the acid-labile benzhydryloxycarbonyl (Bhoc) group. biosearchtech.comrsc.org This strategy is often preferred due to its milder deprotection conditions. biosearchtech.com
The use of these protected monomers is essential for achieving high-yield synthesis of pure PNA oligomers by directing the chemical reactions and preventing the formation of deletion or truncated sequences. rsc.orgpnabio.com
Significance of Boc-PNA-C(Z)-OH as a Key Synthetic Building Block in PNA Chemistry
The compound this compound is a specific, protected PNA monomer used for the incorporation of a cytosine base into a PNA oligomer during solid-phase synthesis. hongene.com It is a cornerstone of the Boc/Z protection strategy. biosearchtech.com
The nomenclature of the compound explicitly details its chemical structure and function:
Boc : Refers to the tert-butyloxycarbonyl protecting group attached to the terminal amino group of the N-(2-aminoethyl)glycine backbone. This group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), at each step of the synthesis to allow for the coupling of the next monomer. rsc.org
PNA : Indicates the core N-(2-aminoethyl)glycine structure with the nucleobase attached.
C : Denotes the nucleobase, which is Cytosine.
(Z) : Refers to the benzyloxycarbonyl protecting group on the exocyclic amine (N4) of the cytosine base. The Z group is stable to the mild acid used to remove the Boc group but is cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulphonic acid (TFMSA). rsc.org
-OH : Signifies the free carboxylic acid group at the C-terminus of the monomer. This is the reactive site that, when activated, forms a peptide bond with the free N-terminal amine of the growing PNA chain on the solid support.
Therefore, this compound serves as the essential, chemically controlled building block for adding a cytosine residue to a PNA sequence when employing the robust and well-established Boc/Z synthesis chemistry. hongene.com
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O8/c1-23(2,3)36-21(33)24-10-12-27(14-19(30)31)18(29)13-28-11-9-17(25-20(28)32)26-22(34)35-15-16-7-5-4-6-8-16/h4-9,11H,10,12-15H2,1-3H3,(H,24,33)(H,30,31)(H,25,26,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRPVFFEVZHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Pna C Z Oh and Its Derivatives
Strategies for the N-(2-Aminoethyl)glycine Backbone Synthesis
The N-(2-aminoethyl)glycine (AEG) backbone forms the fundamental structure of PNA. Its synthesis and subsequent modification are critical for creating functional PNA monomers.
Boc-Protection Schemes in N-Terminal Aminoethylglycine Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely utilized temporary protecting group for the N-terminal amine of the AEG backbone in PNA synthesis molecularcloud.orgrsc.orggoogle.comoup.comnih.gov. This protection strategy is essential to prevent uncontrolled polymerization and ensure that coupling reactions occur selectively at the deprotected N-terminus during solid-phase synthesis rsc.org. The Boc group is typically removed under mild acidic conditions, commonly using trifluoroacetic acid (TFA), which is compatible with many other protecting groups used in PNA chemistry rsc.orggoogle.com. While the Boc/Z strategy (Boc for N-terminus, Z for nucleobase) was an early standard rsc.orggoogle.com, the Fmoc (9-fluorenylmethyloxycarbonyl) group has also emerged as a popular alternative for N-terminal protection due to its base-labile removal, offering orthogonality with acid-labile groups intavispeptides.comgoogle.comoup.com. However, the Boc group remains a robust and frequently employed option, particularly in conjunction with specific coupling chemistries rsc.orggoogle.comnih.gov.
Carboxyl Protecting Group Chemistry for C(Z)-OH Moieties
PNA monomers, intended for solid-phase synthesis, possess a C-terminal carboxylic acid moiety that requires protection. This terminal carboxyl group is typically protected as an ester, such as a methyl, ethyl, or tert-butyl ester, to prevent unwanted reactions during monomer synthesis and storage google.com. These ester protecting groups are generally stable under the conditions used for N-terminal Boc deprotection but are cleaved under specific conditions, often saponification (using bases like LiOH or NaOH) or acidolysis, to reveal the free carboxylic acid for subsequent coupling to the growing PNA chain google.com. The notation "C(Z)-OH" is not standard for PNA carboxyl protection; the 'Z' group (benzyloxycarbonyl) is predominantly used for protecting exocyclic amines on nucleobases rsc.orggoogle.comgoogle.comoup.com. Therefore, in the context of "C(Z)-OH," it is most likely referring to a C-terminally protected carboxyl group, where common ester protecting groups are employed, rather than a 'Z' protected carboxyl.
Advanced Synthetic Approaches for Analogues of Boc-PNA-C(Z)-OH
Beyond the standard PNA monomers, significant research has focused on developing modified PNA analogues to enhance their properties or introduce new functionalities.
Stereoselective Synthesis of Chiral PNA Monomers
While the standard PNA backbone is achiral, the introduction of chirality into the PNA structure can significantly influence its conformational preferences and hybridization properties mdpi.comacs.orgresearchgate.net. Chiral PNA monomers are synthesized by incorporating chiral amino acids or modified chiral building blocks into the AEG backbone mdpi.comacs.orgresearchgate.netresearchgate.net. Methods such as the Mitsunobu reaction researchgate.net and the Ugi four-component reaction cnr.it have been employed for the stereoselective synthesis of these chiral monomers. For instance, substituting glycine (B1666218) with chiral amino acids like alanine (B10760859) or lysine (B10760008) can lead to PNA monomers that adopt specific helical conformations and exhibit altered binding affinities to DNA and RNA mdpi.comacs.org. The enantiomeric purity of these chiral monomers is crucial for achieving predictable and specific hybridization mdpi.com.
Incorporation of Modified and Fluorescent Nucleobases (e.g., 2-aminopurine, 2,6-diaminopurine)
The PNA field has extensively explored the incorporation of modified nucleobases to fine-tune binding characteristics, introduce signaling capabilities, or enhance cellular uptake bibliotekanauki.plbeilstein-journals.org.
2,6-Diaminopurine (B158960) (DAP) : Replacing adenine (B156593) with 2,6-diaminopurine in PNA oligomers has been shown to increase the melting temperature (Tm) of PNA-DNA duplexes, indicating enhanced binding affinity oup.comnih.govrsc.orgnih.gov. DAP also improves discrimination against mismatched base pairs, leading to higher sequence specificity oup.comnih.govrsc.orgnih.gov. The synthesis of DAP-containing PNA monomers typically involves Boc protection of the backbone and Z protection of the exocyclic amino groups of DAP oup.comrsc.org.
2-Aminopurine (2-AP) : 2-Aminopurine is a naturally occurring fluorescent base that can be incorporated into PNA monomers to serve as an intrinsic fluorescent probe beilstein-journals.orgrsc.orgnih.govmdpi.com. When incorporated into PNA oligomers, 2-AP can report on hybridization events, often exhibiting fluorescence quenching upon binding to complementary DNA or RNA strands beilstein-journals.orgrsc.orgnih.gov. Its incorporation can also provide excellent discrimination against mismatched bases, with larger Tm differences compared to natural base pairings rsc.orgnih.gov. The synthesis of 2-AP PNA monomers often employs Fmoc/Boc protection strategies rsc.org.
Other modifications include the introduction of various fluorescent labels or other functional groups onto the nucleobases or the backbone to create PNA probes for diagnostic applications or to study their interactions with biological targets bibliotekanauki.plbeilstein-journals.orgtandfonline.comnih.govunito.it.
Diversification of PNA Backbone Structures through Monomer Modification
Peptide Nucleic Acids (PNAs) are synthetic analogues of DNA and RNA, characterized by a neutral polyamide backbone composed of repeating N-(2-aminoethyl)glycine units bocsci.combiomers.netbocsci.com. This unique backbone structure provides inherent advantages such as resistance to enzymatic degradation and high binding affinity to complementary nucleic acids bocsci.combiomers.net. Diversification of PNA backbone structures is a key strategy to modulate their physicochemical properties, including solubility, cell permeability, and binding characteristics rsc.orgresearchgate.netpsu.edu. Modifications can be introduced at various positions within the PNA monomer, such as the backbone itself or the linkage to the nucleobase rsc.orgresearchgate.netpsu.edu.
One approach to backbone diversification involves incorporating different amino acid residues into the N-(2-aminoethyl)glycine backbone, thereby introducing chirality or specific functional groups rsc.orgresearchgate.netpsu.edu. For instance, modifications at the gamma (γ) position of the PNA monomer can significantly influence the helical structure of the resulting PNA oligomer, impacting its hybridization properties rsc.orgnih.gov. The introduction of chiral centers, such as from D- or L-alanine, can induce specific helical preferences, potentially enhancing selectivity for target nucleic acid structures like G-quadruplexes rsc.orgnih.gov. Furthermore, strategies like the Ugi four-component reaction (Ugi-4C) allow for the simultaneous installation of diverse modifications on both the nucleobase and backbone, facilitating the creation of complex PNA libraries rsc.org. The preparation of PNA monomers with orthogonal protecting groups, such as Mtt/Boc, also expands the scope of reactions available for introducing molecular diversity, enabling techniques like palladium cross-couplings and heterocycle formation nih.gov. These backbone modifications are crucial for tailoring PNAs for specific applications, ranging from therapeutic agents to diagnostic tools rsc.orgresearchgate.net.
Optimization of Synthetic Yields and Purification for this compound Production
Achieving high synthetic yields and purity for PNA monomers, such as this compound, is critical for the efficient synthesis of PNA oligomers researchgate.netumich.edubiotage.com. The hydrophobic and aggregation-prone nature of PNA monomers and polymers presents significant challenges in synthesis and purification rsc.orgresearchgate.net. Optimization strategies focus on improving reaction efficiency, minimizing side reactions, and developing robust purification protocols researchgate.netumich.edubiotage.com.
Reaction Condition Tuning for Enhanced Monomer Synthesis
The optimization of reaction conditions is paramount for enhancing the synthesis yields of PNA monomers like this compound rsc.orgacs.org. Parameters such as temperature, reaction time, solvent choice, and the selection of coupling agents significantly influence the efficiency and purity of monomer synthesis rsc.orgbiotage.comacs.orgmedsci.org.
Temperature: Optimal synthesis temperatures are dependent on the protecting group strategy employed. For Fmoc/Boc synthesis, temperatures should not exceed 40°C to prevent the loss of Boc groups, whereas Fmoc/Bhoc synthesis can be conducted at approximately 80°C rsc.org. Elevated temperatures can improve reaction rates, resin swelling, and monomer solubility, thereby contributing to better crude purity rsc.org. However, care must be taken to avoid conditions that could lead to racemization, especially when dealing with chiral monomers medsci.org.
Solvents: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used solvents in PNA synthesis. While DMF has been reported to offer slightly improved crude purity for certain sequences, the choice of solvent can also influence resin swelling and accessibility of functionalization sites, requiring monomer and coupling reagent-specific optimization rsc.org.
Coupling Agents and Reaction Time: The choice of coupling agent is a critical variable. While sequence specificity exists, agents like HATU or HBTU/HOBt are frequently employed rsc.orgresearchgate.netsaspublishers.com. Optimizing coupling reaction times is also crucial. For instance, comparing 5-minute versus 7-minute coupling reactions at 75°C showed that extended times can improve crude purity biotage.com. Similarly, using freshly distilled anhydrous DMF and reagents like HATU can achieve high coupling yields (e.g., ~95%) within 10 minutes researchgate.net. The use of microwave irradiation has also been shown to significantly improve coupling efficiency and reduce reaction times, especially for challenging sequences saspublishers.com.
Monomer Equivalents: The number of monomer equivalents used can impact cost and yield. While standard protocols might use 5 equivalents, reducing this to 3 equivalents with optimized conditions, or employing strategies like separating activation and condensation reactions, can improve efficiency biotage.com.
Table 1: Reaction Condition Optimization Parameters for PNA Monomer Synthesis
| Parameter | Typical Range/Condition | Impact on Synthesis | References |
| Temperature | Fmoc/Boc: ≤ 40°C; Fmoc/Bhoc: ~80°C | Enhances reaction rate, resin swelling, monomer solubility, leading to higher crude purity. Must avoid conditions causing Boc group loss or racemization. | rsc.orgmedsci.org |
| Solvent | DMF, NMP | Influences resin swelling and accessibility; DMF may offer slight advantages in crude purity for some sequences. | rsc.org |
| Coupling Agent | HATU, HBTU/HOBt, DIC/Oxyma | Crucial for efficient amide bond formation; choice can impact yield and reaction time. | rsc.orgresearchgate.netsaspublishers.com |
| Coupling Time | 10 min to 60 min (optimized) | Extended times can improve crude purity; optimization is sequence and reagent dependent. Microwave irradiation can significantly shorten times. | biotage.comresearchgate.netsaspublishers.com |
| Monomer Equivalents | 3-5 equivalents (optimized) | Affects cost and efficiency; reducing equivalents with optimized conditions can improve overall process economics. | biotage.com |
| Microwave Heating | Applied during coupling steps | Significantly improves coupling efficiency, reduces reaction times, and enhances crude purity, particularly for difficult sequences. | saspublishers.com |
Purification Techniques for High-Purity this compound
The purification of PNA monomers is essential to remove unreacted starting materials, byproducts, and truncated sequences, ensuring the integrity of the final PNA oligomers rsc.orgbiotage.combiosearchtech.comgoogle.com. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for achieving high-purity PNA monomers rsc.orgbiosearchtech.comthermofisher.comnih.govrsc.org.
RP-HPLC: This technique utilizes hydrophobic interactions to separate PNA molecules based on their polarity. Typical RP-HPLC conditions involve C8 or C18 columns with a mobile phase consisting of water and acetonitrile (B52724), often modified with a small percentage (0.05-0.1%) of trifluoroacetic acid (TFA) biosearchtech.comthermofisher.comrsc.org. Gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is employed to elute the PNA monomers. Parameters such as column type (e.g., C18, C8, end-capped columns), pore size, particle size, and gradient profile are optimized for efficient separation biosearchtech.comthermofisher.comrsc.org. HPLC analysis is often performed at elevated temperatures (e.g., 55°C) to mitigate aggregation issues biosearchtech.com.
Other Purification Methods: While RP-HPLC is the gold standard, other techniques may be used or explored. Flash chromatography on silica (B1680970) gel can be employed for intermediate purification steps nih.gov. Differential solvent extraction strategies have also been developed for purification without chromatography mdpi.com. Mass spectrometry, particularly MALDI-TOF, is crucial for identifying and confirming the purity of PNA products, often used in conjunction with HPLC biomers.netrsc.orgbiosearchtech.comresearchgate.net.
Application of Boc Pna C Z Oh in Pna Oligomer Synthesis
Solid-Phase Peptide Nucleic Acid Synthesis (SPPS) Utilizing Boc-PNA-C(Z)-OH
Solid-phase peptide synthesis (SPPS) is the most widely employed method for assembling PNA oligomers. This technique involves the stepwise addition of protected PNA monomers to a growing chain that is covalently attached to an insoluble solid support. The Boc/Z protection scheme, utilizing monomers like this compound, was the original and is still a significant strategy in PNA synthesis, considered by some to yield oligomers of higher purity compared to other methods due to fewer side reactions. nih.gov
The general cycle of SPPS using this compound involves:
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound PNA chain, typically using trifluoroacetic acid (TFA). nih.gov
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine.
Coupling: The next this compound monomer is activated and coupled to the free amine of the growing chain.
Capping (Optional): Any unreacted amino groups are acetylated to prevent the formation of deletion sequences.
Common Coupling Reagents:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that reacts rapidly and is preferred in many protocols. nih.gov It is often used in molar excess with pre-activation of the monomer before it is added to the resin. nih.gov
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Another popular and efficient coupling reagent with properties very similar to its hexafluorophosphate (B91526) counterpart, HBTU. rsc.org Both are effective for standard coupling reactions. rsc.org
In Situ Neutralization:
A significant improvement in Boc-chemistry SPPS is the use of in situ neutralization protocols. In this strategy, the neutralization of the deprotected amine and the subsequent coupling of the next monomer occur simultaneously. This approach has been shown to enhance the efficiency of chain assembly, particularly for "difficult" sequences that are prone to aggregation. nih.gov An optimized protocol for automated PNA synthesis using a Boc/Z strategy employs in situ neutralization where the deprotected amine is neutralized at the same time as the coupling reaction. nih.gov
| Coupling Reagent | Key Features | Typical Conditions |
|---|---|---|
| HATU | High efficiency and rapid reaction rates. | Used in molar excess with a pre-activation step of the monomer for about 60 seconds before delivery to the resin. nih.gov |
| TBTU/HBTU | Efficient and widely used for standard PNA synthesis. | Applied in both solid-phase and solution-phase synthesis, with by-products that are generally soluble and easily washed away. rsc.org |
The Boc/Z strategy requires acidic conditions for both the repetitive deprotection of the Boc group and the final cleavage of the PNA from the solid support, along with the removal of the Z protecting groups.
Deprotection: The temporary Boc group is typically removed in each cycle by treatment with trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). nih.gov
Cleavage: The final cleavage from the resin and removal of the permanent Z protecting groups necessitate the use of strong acids. This is a significant drawback of the Boc/Z chemistry as it requires harsh conditions and specialized equipment. oup.com Strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are commonly used. oup.com These harsh conditions can limit the compatibility of this chemistry with sensitive modifications or conjugates. oup.com
| Step | Reagent(s) | Purpose |
|---|---|---|
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the temporary N-terminal Boc group in each synthesis cycle. nih.gov |
| Final Cleavage and Z-group Deprotection | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Cleavage of the completed PNA oligomer from the solid support and removal of the permanent Z protecting groups from the cytosine bases. oup.com |
The repetitive nature of solid-phase synthesis makes it well-suited for automation. Automated peptide synthesizers can be programmed to perform the cycles of deprotection, washing, and coupling required for PNA oligomer synthesis using this compound. An optimized automated protocol using Boc/Z monomers has been reported to achieve an average coupling yield of 99.4% and a final product yield of approximately 90% for a 17-mer PNA. nih.gov This protocol was developed for a 5 µmol scale but is scalable to 10-50 µmol on an automated synthesizer. nih.gov
Solution-Phase PNA Oligomerization Approaches with Boc-Protected Monomers
While solid-phase synthesis is the predominant method, solution-phase synthesis of PNA oligomers using Boc-protected monomers is also a viable, albeit less common, approach. nih.gov In this method, the PNA chain is elongated in a homogenous solution, with purification of the intermediate products after each coupling step. While this can be more laborious and time-consuming than SPPS, it can be advantageous for large-scale synthesis of shorter PNA sequences. The coupling and deprotection chemistries are similar to those used in solid-phase synthesis, employing coupling reagents like DCC/HOBT and acidic conditions for Boc removal. nih.gov
Chemoenzymatic Synthesis of PNA Oligomers Incorporating Boc-Protected Monomers
The application of chemoenzymatic methods to the synthesis of PNA oligomers, particularly those incorporating Boc-protected monomers, is an area of growing interest, though specific examples directly utilizing this compound are not extensively documented in the provided search results. In principle, enzymes such as proteases (e.g., thermolysin) or lipases could be used to catalyze the formation of the amide bonds in the PNA backbone. Thermolysin, for instance, is known to catalyze peptide bond formation and shows a preference for hydrophobic amino acid residues at the carbonyl donor site. The successful application of such enzymes to PNA synthesis would depend on their ability to accept the unnatural PNA monomers as substrates. This approach could offer advantages in terms of milder reaction conditions and higher specificity, potentially avoiding some of the side reactions associated with purely chemical synthesis methods. However, further research is needed to fully explore the compatibility and efficiency of enzymatic ligation with Boc-protected PNA monomers.
Challenges and Advancements in this compound Based Oligomer Synthesis
Despite its utility, the synthesis of PNA oligomers using this compound presents several challenges. A major issue is the tendency of the growing PNA chain to aggregate on the solid support, particularly in purine-rich sequences. oup.com This aggregation can hinder reagent access and lead to incomplete reactions and lower yields. oup.com Another significant challenge is the poor solubility of PNA monomers, which can also contribute to inefficient coupling. oup.com
The harsh acidic conditions required for the final cleavage in the Boc/Z strategy are a major drawback, limiting its compatibility with other chemistries and requiring special handling and equipment. oup.com
Advancements to address these challenges include:
The use of more hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG), to reduce aggregation. oup.com
The development of alternative protecting group strategies that allow for milder cleavage conditions. oup.com
Optimization of automated synthesis protocols to improve coupling efficiency and reduce cycle times. nih.gov
Strategies for Overcoming Aggregation and Truncation in PNA Chains
Aggregation of the growing PNA chain on the solid support and the premature termination of synthesis (truncation) are significant hurdles in producing full-length, high-purity PNA oligomers. frontiersin.orgnih.gov Aggregation is particularly prevalent in purine-rich sequences, especially those containing guanine (B1146940). biosearchtech.combiosearchtech.com Several strategies have been developed to mitigate these issues.
Resin and Solid Support Selection: The choice of solid support plays a critical role. Early polystyrene-based resins often had poor swelling properties, contributing to aggregation. rsc.org Modern approaches favor polyethylene glycol (PEG)-based or functionalized resins, such as ChemMatrix® and Tentagel®. rsc.org These supports offer enhanced swelling, which reduces the density of PNA chains and minimizes intermolecular interactions that lead to aggregation. rsc.org Utilizing resins with a low loading capacity (e.g., 0.2–0.5 mmol/g) further improves the separation of growing chains. rsc.org
Protecting Group and Backbone Modification: Protecting groups on the nucleobases are key to enhancing monomer solubility and reducing aggregation potential. rsc.org The Boc/Z strategy is widely applied and offers advantages in terms of monomer availability and high-purity synthesis. rsc.org Other specialized chemical modifications have been introduced to disrupt interchain hydrogen bonding, a primary driver of aggregation.
Hmb/Dmb Backbone Modification: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups into the PNA backbone can effectively overcome aggregation and improve coupling efficiency, particularly for difficult, purine-rich sequences. frontiersin.org
O-allyl Protection: For thymine-rich sequences, introducing an O-allyl protecting group on the O4 position of the thymine (B56734) imide functionality can abrogate secondary structure formation by reducing hydrogen bonding potential. rsc.org
Gamma (γ) PNAs: Introducing substitutions at the gamma position of the PNA backbone, such as charged amino acid residues, can significantly improve aqueous solubility and reduce the tendency for aggregation. biosyn.com
Synthesis Conditions and Sequence Design: Physical synthesis parameters and the design of the PNA sequence itself are crucial for preventing aggregation.
Elevated Temperature: Increasing the temperature during the coupling step (e.g., to 80°C) can enhance coupling efficiency and disrupt aggregation. rsc.orgnih.gov However, this must be carefully managed, as high temperatures during the deprotection step can lead to side reactions. nih.gov
Capping: To prevent the accumulation of truncated sequences (n-1, n-2 deletions), a capping step is employed after each coupling reaction. Unreacted free amino groups are acetylated, typically with acetic anhydride, effectively terminating them from further elongation. biosearchtech.comnih.gov
Sequence Guidelines: General design rules can dramatically reduce aggregation risk. These include limiting the purine (B94841) content to less than 60-70% and avoiding sequences with three or more consecutive G units. biosearchtech.companagene.com Avoiding self-complementary sequences is also critical, as PNA/PNA interactions are stronger than PNA/DNA interactions. biosearchtech.companagene.com
Solubility Enhancers: Incorporating hydrophilic linkers, such as AEEA (aminoethoxyethoxyacetic acid), or adding lysine (B10760008) residues to the termini can greatly improve the solubility of the final oligomer. biosearchtech.com
| Strategy | Mechanism | Applicability | Reference |
|---|---|---|---|
| PEG-based Resins (e.g., ChemMatrix®) | Improves resin swelling, reducing chain proximity. | General PNA synthesis. | rsc.org |
| Hmb Backbone Modification | Disrupts interchain hydrogen bonding. | Difficult, purine-rich sequences. | frontiersin.org |
| Elevated Coupling Temperature | Increases reaction kinetics and disrupts aggregation. | General PNA synthesis, requires careful control. | rsc.orgnih.gov |
| Capping with Acetic Anhydride | Terminates unreacted chains to prevent deletions. | Standard practice in all PNA synthesis. | biosearchtech.comnih.gov |
| Sequence Design Rules | Avoids sequences prone to self-assembly (e.g., G-rich). | All PNA design. | biosearchtech.companagene.com |
Minimizing Racemization during Monomer Coupling
Racemization, the conversion of a chiral monomer into an equal mixture of enantiomers, is a potential side reaction during the activation and coupling steps of synthesis. researchgate.netpeptide.com While the standard PNA backbone is achiral, the introduction of chiral elements, such as in gamma-modified PNAs or PNA-peptide conjugates, makes control of stereochemistry essential. nih.gov Even in standard synthesis, racemization can occur, particularly under harsh conditions.
Several factors influence the extent of racemization:
Temperature: Elevated temperatures, while beneficial for coupling efficiency, can increase the rate of racemization. nih.gov Specifically, the use of piperidine (B6355638) for Fmoc-group removal at high temperatures is known to cause racemization. nih.gov Therefore, a common strategy is to perform the coupling at an elevated temperature (e.g., 80°C) but cool the reaction vessel to a lower temperature (e.g., 20°C) for the deprotection step. nih.gov
Coupling Reagents and Additives: The choice of activating agent is critical. Uronium/aminium-based coupling reagents can promote racemization. peptide.com The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture is a well-established method to suppress epimerization. peptide.com Newer coupling reagents, such as those based on ynamides or tetrafluorophthalonitrile (B154472) (TFPN), have been specifically designed to be "racemization-free" by proceeding through reaction mechanisms that avoid the formation of highly racemizable intermediates. organic-chemistry.orgrsc.org
Base: The type and concentration of the base used during coupling can also affect racemization. Highly hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred to minimize side reactions, including racemization. nih.govnih.gov
| Factor | Strategy for Minimization | Rationale | Reference |
|---|---|---|---|
| Temperature | Use differential temperatures: high for coupling, low for deprotection. | Balances need for coupling efficiency with risk of racemization during deprotection. | nih.gov |
| Coupling Reagents | Use additives like HOBt or employ racemization-free reagents (e.g., ynamides). | Suppresses the formation of racemizable intermediates. | peptide.comorganic-chemistry.orgrsc.org |
| Base | Utilize hindered bases like DIPEA or collidine. | Reduces the likelihood of base-catalyzed epimerization. | nih.govnih.gov |
Scale-Up Considerations for PNA Oligomer Production
Transitioning PNA oligomer synthesis from a small laboratory scale to larger, production-level quantities introduces a distinct set of challenges. The primary goal is to maintain the high purity and yield achieved at a small scale while managing increased reagent consumption and process time. frontiersin.orgnih.gov
Efficiency and Purity at Scale: Problems like aggregation and incomplete coupling are exacerbated during large-scale synthesis. frontiersin.org The strategies discussed for overcoming these issues, such as the use of Hmb backbone modifications and optimized resins, are even more critical for successful scale-up. frontiersin.orgnih.gov The ability to reliably synthesize longer PNAs (>20 mers) with high purity is a key prerequisite for considering large-scale production, as these longer sequences often provide greater target specificity. nih.gov
Technological and Methodological Approaches:
Automated Synthesizers: While DNA synthesizers can be used for PNA, they are often limited in scale. biosearchtech.com Many protocols have been adapted for automated peptide synthesizers, which are designed to handle larger quantities and can sometimes incorporate features like microwave assistance to reduce cycle times. biosearchtech.com
Flow Chemistry: Automated fast-flow synthesis represents a significant technological advancement. This approach allows for very short reaction times (e.g., amide bond formation in seconds) and can produce milligram quantities of purified PNA conjugates rapidly. nih.gov Such systems can enable the efficient synthesis of sequences that are difficult to produce via traditional batch methods and offer a promising route for scale-up. nih.gov
Solution-Phase Synthesis: For certain applications, moving away from solid-phase synthesis may be advantageous. The synthesis of PNA trimer blocks in solution, which are then ligated together, has been proposed as a strategy to facilitate easier purification and large-scale production, as it avoids the accumulation of hard-to-remove deletion products common in solid-phase methods. researchgate.net
Protecting Group Strategy: The choice of monomers is a key consideration. While Bts-protected cyclic monomers were explored for their potential in large-scale synthesis due to their self-activating nature, practical limitations, such as the use of malodorous thiols for deprotection, have hindered their widespread adoption. rsc.org The robust and well-characterized Boc/Z strategy remains a viable option for scaled production.
| Consideration | Approach / Technology | Advantage for Scale-Up | Reference |
|---|---|---|---|
| Process Control | Automated Peptide Synthesizers | Handles larger resin volumes and automates reagent delivery. | biosearchtech.com |
| Speed and Efficiency | Automated Flow Synthesis | Drastically reduces synthesis time and can improve purity for difficult sequences. | nih.gov |
| Purification | Solution-Phase Block Ligation | Simplifies purification by coupling larger, pre-purified fragments. | researchgate.net |
| Monomer Chemistry | Robust Protecting Group Strategies (e.g., Boc/Z) | Well-understood chemistry with predictable outcomes and fewer side reactions. | biosearchtech.com |
Molecular Interactions and Recognition Mechanisms of Pna Oligomers Derived from Boc Pna C Z Oh
PNA-DNA Hybridization: Thermodynamics, Kinetics, and Specificity
The hybridization of PNA to DNA is a thermodynamically favorable process characterized by high affinity and specificity. The absence of electrostatic repulsion between the PNA and DNA strands contributes to the formation of highly stable PNA-DNA duplexes.
The binding affinity of PNA for DNA is significantly influenced by both the nucleobase sequence and the structure of the PNA backbone. PNA-DNA duplexes generally exhibit higher thermal stability compared to their DNA-DNA counterparts. wikipedia.org This increased stability is primarily due to the neutral backbone of PNA, which eliminates the electrostatic repulsion present between the two negatively charged strands of a DNA-DNA duplex. wikipedia.org
Thermodynamic studies have quantified the favorable energetics of PNA-DNA hybridization. For instance, isothermal titration calorimetry (ITC) measurements of 10-base PNA/DNA duplexes have revealed binding constants (Kb) in the range of 1.8 × 106 M−1 to 4.15 × 107 M−1 at ambient temperature. oup.comnih.gov The binding is typically driven by a favorable enthalpy change (ΔH°), which can range from -77 to -194 kJ mol−1, indicating strong enthalpic contributions to duplex stability. oup.comnih.gov
| PNA Sequence Core (XY) | Binding Constant (Kb) (M-1) | Enthalpy (ΔH°) (kJ mol-1) | Gibbs Free Energy (ΔG°) (kJ mol-1) |
|---|---|---|---|
| GA | 4.15 x 107 | -106 | -43.5 |
| CG | 1.28 x 107 | -194 | -40.4 |
| GT | - | -77 | - |
| TT | 1.8 x 106 | -139 | -35.7 |
Data derived from isothermal titration calorimetry (ITC) measurements of 10-base DNA sequences of the design 5′-ATGCXYATGC-3′ with their complementary PNA sequences. oup.comnih.gov
Modifications to the PNA backbone can further modulate binding affinity. For example, introducing chirality into the backbone can influence the stability of the resulting PNA-DNA duplex. These modifications can pre-organize the PNA strand into a helical conformation, reducing the entropic penalty of hybridization and thereby increasing binding affinity.
A hallmark of PNA-DNA hybridization is its exceptional specificity, which manifests as a high degree of discrimination against single base mismatches. The presence of a single mismatch in a PNA-DNA duplex is significantly more destabilizing than in a corresponding DNA-DNA duplex. wikipedia.org This results in a larger decrease in the melting temperature (Tm) for mismatched PNA-DNA duplexes, a phenomenon critical for applications requiring high sequence fidelity, such as diagnostics and mutation detection.
The destabilizing effect of a mismatch is dependent on its position within the PNA sequence and the nature of the mismatched bases. Studies have shown that the reduction in Tm (ΔTm) for a single mismatch can be substantial, making it possible to distinguish between perfectly matched and mismatched sequences under stringent conditions.
| Mismatch Type | Position of Mismatch | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Perfect Match |
|---|---|---|---|
| Perfect Match | - | 70.1 | - |
| C-A | Central | 53.3 | -16.8 |
| C-T | Central | 55.1 | -15.0 |
| G-T | Central | 58.9 | -11.2 |
Data represents the thermal stability of duplexes formed between a 15-mer PNA and its complementary DNA with and without single base mismatches. acs.org
The stability of PNA-DNA duplexes is notably influenced by environmental factors such as ionic strength and pH. Unlike DNA-DNA duplexes, which are stabilized by increasing salt concentrations due to the shielding of phosphate (B84403) backbone repulsion, PNA-DNA duplexes exhibit an inverse relationship with ionic strength. nih.govplos.org At low to moderate salt concentrations, an increase in ionic strength leads to a destabilization of the PNA-DNA duplex, as reflected by a decrease in Tm. plos.orgacs.org This is attributed to the fact that the uncharged PNA backbone does not require counterions for stabilization, and increasing salt concentration can stabilize the single-stranded DNA, thus disfavoring hybridization. nih.gov
Kinetic studies have revealed that this inverse salt dependence is primarily due to a decrease in the association rate (kon) at higher ionic strengths, while the dissociation rate (koff) is largely insensitive to changes in salt concentration. nih.gov
| NaCl Concentration (mM) | Association Rate (kon) (x105 M-1s-1) | Dissociation Rate (koff) (x10-3 s-1) |
|---|---|---|
| 50 | 4.0 | 5.0 |
| 150 | 2.5 | 5.5 |
| 450 | 1.1 | 8.5 |
Kinetic data for the hybridization of a 9-mer PNA to its complementary DNA at 22.5 °C. nih.gov
The pH of the solution can also affect PNA-DNA hybridization, particularly for sequences containing cytosine. Protonation of cytosine at acidic pH can lead to the formation of C-G•C+ triplets, which can be a factor in triplex formation.
PNA-RNA Interactions: Duplex and Triplex Formation
PNA oligomers are also capable of binding to RNA targets, forming both duplex and triplex structures. PNA-RNA interactions are of significant interest for antisense and antigene therapies, as they can modulate RNA function.
PNA binds to complementary RNA with high affinity, often exceeding that of the corresponding PNA-DNA duplex. acs.org PNA-RNA duplexes are thermodynamically very stable, with Tm values typically higher than those of isosequential PNA-DNA duplexes. acs.org This enhanced stability is reflected in the kinetics of association, where PNA-RNA duplexes exhibit both a faster association rate and a slower dissociation rate compared to PNA-DNA duplexes. acs.org
| Target | Association Rate (ka) (x104 M-1s-1) | Dissociation Rate (kd) (x10-4 s-1) | Dissociation Constant (KD) (pM) |
|---|---|---|---|
| DNA (Perfect Match) | 2.4 | 11 | 460 |
| RNA (Perfect Match) | 52 | 1.3 | 2.5 |
Kinetic data for the binding of a 15-mer PNA to its complementary DNA and RNA targets. acs.org
In addition to duplex formation, homopyrimidine PNAs can bind to complementary homopurine tracts in RNA to form highly stable (PNA)2-RNA triplexes. This mode of binding involves both Watson-Crick and Hoogsteen base pairing.
PNAs have demonstrated the ability to recognize and bind to structured RNA molecules, including those with secondary and tertiary structures such as hairpin loops and bulges. acs.org The flexibility of the PNA backbone allows it to adapt to the complex three-dimensional folds of RNA.
The binding of PNA to structured RNA can be highly sequence-specific and can modulate the conformation of the RNA target. For example, triplex-forming PNAs have been shown to bind to single-nucleotide bulges in dsRNA, and depending on the PNA sequence, can shift the equilibrium between looped-out and stacked-in conformations of the bulge. acs.org This ability to influence RNA structure highlights the potential of PNAs as tools for studying RNA biology and as therapeutic agents that can target specific RNA folds. The thermodynamics of PNA binding to structured RNA, such as hairpins, are influenced by the stability of the RNA structure itself, with the PNA needing to overcome the energetic barrier of unfolding the RNA structure to allow for hybridization.
Computational Modeling and Simulation of PNA Molecular Interactions
Computational chemistry provides powerful tools to investigate the structural, dynamic, and energetic properties of PNA and its complexes. Techniques such as molecular dynamics simulations, quantum chemical calculations, and docking studies offer molecular-level insights that are often inaccessible through experimental methods alone.
Molecular dynamics (MD) simulations are widely used to study the structure, flexibility, and conformational dynamics of PNA-containing duplexes in aqueous solution. acs.orgresearchgate.net These simulations have provided critical insights into the behavior of PNA-DNA and PNA-RNA hybrids.
One of the key findings from MD studies is the significant flexibility of the PNA backbone, which allows it to adopt various conformations without altering the positioning of the nucleobases necessary for hybridization. acs.orgresearchgate.net Simulations have also demonstrated that upon forming a hybrid duplex, a PNA strand can distort the structure of its partner DNA or RNA strand. acs.orgresearchgate.net For PNA-DNA duplexes, simulations starting from different conformations (A-like, B-like) often converge within nanoseconds to a structure resembling a specific P-helix model. acs.orgnih.gov Similarly, PNA-RNA duplexes tend to adopt a stable A-like helical structure. acs.org These computational studies are in good agreement with experimental crystallographic and NMR data, validating the force fields developed for PNA molecules. rsc.org Furthermore, MD simulations have been used to investigate the thermal stability of PNA complexes, successfully reproducing experimental melting trends and providing atomistic details of the unfolding process. nih.gov
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| PNA-DNA Duplex | Structure & Flexibility | Trajectories converge to a P-helix like structure; PNA backbone is highly flexible. | acs.org |
| PNA-RNA Duplex | Structure & Flexibility | Trajectories converge to an A-form like helix; PNA distorts the RNA strand structure. | acs.org |
| PNA-PNA & PNA-DNA Duplexes | Conformation & Dynamics | Results showed good agreement with crystallographic and NMR data, validating new force field parameters. | rsc.org |
| PNA-PNA, PNA-RNA, RNA-RNA Duplexes | Thermal Stability & Melting | Simulations reproduced experimental thermal stability (PNA-PNA > PNA-RNA > RNA-RNA); provided insights into melting mechanisms. | nih.gov |
Quantum chemical (QC) calculations are employed to investigate the intrinsic electronic and geometric properties of PNA monomers. These methods allow for a detailed exploration of the monomer's conformational space, identifying the most stable geometries and the energy barriers for rotation around key dihedral angles in the backbone. The conformational preference of the individual monomer is a critical determinant of the helical structure of the resulting PNA oligomer and its subsequent binding properties.
QC studies can analyze how modifications to the PNA backbone, such as the introduction of chiral substituents, can rigidify the structure and pre-organize it into a specific helical conformation. rsc.org This pre-organization can enhance binding affinity and specificity for target nucleic acid sequences. By calculating properties like electrostatic potential surfaces and atomic charges, QC methods can also provide insights into the reactivity of the monomer, predicting sites susceptible to chemical reaction and helping to rationalize the mechanisms of PNA oligomer synthesis.
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a PNA oligomer) within the active site or binding interface of a target macromolecule, such as a protein or a structured nucleic acid. This method involves systematically sampling a vast number of orientations and conformations of the PNA within a defined target site and then using a scoring function to estimate the strength of the interaction for each pose.
Docking studies can be instrumental in the rational design of PNA sequences for therapeutic or diagnostic applications by predicting which PNA constructs are most likely to bind a specific biological target. However, docking PNA oligomers presents significant challenges due to their high degree of conformational flexibility. Accurately predicting the structure of a PNA-target complex requires robust sampling algorithms that can handle this flexibility and scoring functions that can accurately rank the resulting poses. Despite these challenges, docking remains a valuable tool for generating hypotheses about PNA-target interactions that can then be tested experimentally.
Design and Engineering of Advanced Pna Architectures Utilizing Boc Pna C Z Oh Derivatives
Chimeric PNA-DNA and PNA-RNA Structures for Enhanced Functionality
The integration of PNA segments with DNA or RNA to form chimeric oligomers has emerged as a powerful strategy to create molecules with enhanced and novel properties. The Boc/acyl protecting group strategy is a versatile method for the solid-phase synthesis of these PNA-DNA chimeras. nih.gov These hybrid molecules combine the nuclease resistance and high-affinity binding of PNAs with the inherent biological recognition and functionality of DNA and RNA. nih.govuea.ac.uk
Key Advantages of PNA-Nucleic Acid Chimeras:
Improved Aqueous Solubility: Pure PNA oligomers, especially purine-rich sequences, can suffer from poor solubility. The incorporation of the negatively charged phosphodiester backbone of DNA or RNA significantly improves the water solubility of the chimeric constructs. nih.gov
Enzymatic Recognition: Unlike pure PNAs, PNA-DNA chimeras can be recognized by various nucleic acid processing enzymes. For instance, they can serve as primers for DNA polymerases and, crucially, can induce RNase H cleavage of a target RNA strand upon duplex formation—a property absent in pure PNA. nih.govcreative-peptides.com
Enhanced Cellular Uptake: Studies have shown that PNA-DNA chimeras exhibit better cellular uptake compared to their unmodified PNA counterparts, which is a significant advantage for potential in vivo applications. nih.gov
Specific Binding Orientation: While PNAs can sometimes bind in both parallel and antiparallel orientations, PNA-DNA chimeras tend to bind exclusively in the antiparallel orientation under physiological conditions, leading to more predictable and specific interactions. nih.gov
The synthesis of these chimeras requires orthogonal protection strategies that are compatible with both peptide and phosphoramidite (B1245037) chemistries. MMT (Monomethoxytrityl)/base-labile protecting groups were specifically developed for the solid-phase synthesis of PNA-DNA chimeras, highlighting the modularity of synthetic approaches in this field. biosearchtech.com
Branched and Cyclic PNA Oligomer Architectures
Moving beyond linear structures, researchers have explored more complex topologies such as branched and cyclic PNA oligomers to modulate their binding properties and functional characteristics. The synthesis of these architectures often involves the incorporation of modified monomers or the use of specific linkers. For example, introducing chiral amino acids into the N-(2-aminoethyl)glycine backbone is one approach to modifying PNA structure. beilstein-journals.org
Branched PNAs: These structures can be designed to present multiple PNA strands, potentially increasing local concentration and avidity for target nucleic acids. Bis-PNAs, for instance, consist of two PNA strands linked together, often by a flexible linker like AEEA (aminoethoxyethoxyacetic acid), enabling them to strand-invade double-stranded DNA with high efficiency. biosearchtech.com
Cyclic PNAs: Cyclization of PNA oligomers can pre-organize the molecule, potentially leading to enhanced binding affinity and specificity. Modifications that introduce cyclic structures into the PNA backbone have been explored to improve antisense and antigene properties. creative-peptides.com
The synthesis of these complex structures relies on robust solid-phase synthesis protocols where monomers like Boc-PNA-C(Z)-OH can be incorporated into the growing chain, with subsequent steps creating the desired branched or cyclic final product.
PNA Conjugates for Molecular Probes and Research Tools
The neutral, peptide-like backbone of PNA makes it highly amenable to conjugation with a wide variety of functional molecules. nih.gov Monomers such as this compound are integral to synthesizing the core PNA sequence, which is then derivatized to create powerful molecular probes and tools for diagnostics and basic research.
Fluorescently labeled PNAs are widely used as probes in techniques like Fluorescence In Situ Hybridization (FISH), microarrays, and real-time detection assays. beilstein-journals.orglifetein.com Their high specificity and strong binding affinity allow for the use of shorter probes, which can reduce background signals. lifetein.com
Common Fluorescent Labeling Strategies:
Terminal Labeling: Fluorophores (e.g., FAM, Cy3, Cy5, Alexa Fluor dyes) and quenchers (e.g., Dabcyl, BHQ) can be attached to the N- or C-terminus of the PNA oligomer. lifetein.comnih.gov
Internal Labeling: Orthogonally protected PNA building blocks allow for the post-synthetic attachment of reporter groups at specific internal positions within the sequence. nih.gov
Fluorogenic Probes: Some PNA probes are designed to become fluorescent only upon binding to their target sequence. beilstein-journals.org This includes molecular beacon-like structures and Förster Resonance Energy Transfer (FRET) probes, where a donor and acceptor fluorophore are brought into proximity upon hybridization, resulting in a detectable signal change. nih.govnih.gov
The following table summarizes common fluorophores used in PNA probes:
| Fluorophore Class | Examples | Common Applications |
|---|---|---|
| Fluoresceins | FAM, FITC | General labeling, FRET donor |
| Cyanines | Cy3, Cy5, Cy7 | FRET pairs, FISH, microarrays |
| Alexa Fluor Dyes | Alexa-594 | FRET acceptor, high photostability |
| Quenchers | Dabcyl, BHQ | Molecular beacons, FRET probes |
The conjugation of PNA oligomers to biotin (B1667282) or other haptens (like digoxigenin) is a cornerstone of many diagnostic and affinity-based assays. jenabioscience.com Biotinylated PNAs can be strongly captured by streptavidin-coated surfaces (e.g., microplates, beads), enabling the development of sensitive detection platforms. nih.gov
This approach has been used to create systems for detecting single nucleotide polymorphisms (SNPs). nih.gov For example, a biotinylated PNA probe can be immobilized on a streptavidin-coated plate to capture a specific RNA target from a complex biological sample. The captured target can then be detected, providing a method for identifying mutations associated with drug resistance. nih.gov Similarly, PNA-tagged antibodies can be used in pretargeting strategies for medical imaging, where a PNA-antibody conjugate first localizes to a tumor, followed by the administration of a radiolabeled complementary PNA that hybridizes in vivo.
A significant challenge for the application of PNAs is their limited cellular uptake. nih.govnih.gov To overcome this, PNAs are often conjugated to molecules that facilitate cell entry and improve solubility.
PNA-Peptide Conjugates: Covalent attachment to cell-penetrating peptides (CPPs), such as the TAT peptide, has been shown to enhance the cellular internalization of PNAs. nih.gov These conjugates have promising potential as gene-editing tools, gene regulators, and antibacterial agents. Boc-protection strategies can be employed to synthesize these PNA-peptide conjugates in parallel.
PNA-Polymer Conjugates: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the solubility and pharmacokinetic properties of PNAs. acs.org In one approach, PNAs were used to functionalize DNA with PEG chains, which then allowed for more efficient packaging into polyplexes with poly(ethylenimine) (PEI) for delivery. acs.org
These conjugation strategies are crucial for translating the powerful binding properties of PNAs into effective tools for cellular and in vivo research.
PNA Nanostructures and Self-Assembly for Research Applications
The programmability of Watson-Crick base pairing makes PNA an excellent building block for the bottom-up fabrication of nanomaterials and self-assembling systems. By modifying surfaces with PNA oligomers synthesized from monomers like this compound, researchers can direct the assembly of nanoscale components with high precision.
For example, gold nanocrystals modified with PNA have been used for selective self-assembly and DNA detection. capes.gov.br The synthetic versatility of PNA allows for the modulation of the electrostatic properties of the nanocrystal surface, providing control over the rate and size of aggregate formation. capes.gov.br Furthermore, various nanoparticle systems, including those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or mesoporous silica (B1680970) nanoparticles (MSNPs), have been formulated to encapsulate and deliver PNAs for research applications, demonstrating the convergence of PNA chemistry and nanotechnology. nih.gov These PNA-functionalized nanostructures hold promise for the development of advanced biosensors and targeted delivery vehicles.
Research Methodologies and Analytical Techniques for Boc Pna C Z Oh and Its Oligomers
Spectroscopic Characterization for Structural and Interaction Analysis
Spectroscopic techniques are fundamental in elucidating the structure of PNA oligomers and their interactions with target DNA and RNA molecules. These methods rely on the interaction of electromagnetic radiation with the molecules to provide information on their conformation and binding events.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.govjascoinc.com It is exceptionally sensitive to the secondary structure of macromolecules like proteins and nucleic acids. pnas.orgmtoz-biolabs.com In the context of PNA, CD spectroscopy provides critical information about the conformational properties of PNA single strands and the structural changes that occur upon hybridization with DNA or RNA. nih.gov
PNA-DNA and PNA-RNA duplexes exhibit characteristic CD spectra that can confirm duplex formation and provide insights into its helical structure. nih.gov For instance, the formation of a PNA-RNA duplex results in a CD spectrum with a maximum around 265 nm and a minimum near 240 nm, which is consistent with an A-form helical geometry. nih.gov Guanine-rich PNA sequences can also be studied for their potential to form quadruplex structures, which have distinct CD spectral signatures. nih.gov By analyzing the shape, position, and intensity of the CD bands, researchers can distinguish between different conformational states, such as single strands, duplexes, triplexes, or quadruplexes, and monitor conformational changes induced by ligand binding or environmental factors. nih.gov
Table 1: Typical CD Spectral Features for PNA Structures
| Structure | Typical Wavelength Maxima (nm) | Typical Wavelength Minima (nm) | Structural Interpretation |
|---|---|---|---|
| PNA-RNA Duplex | ~265 nm | ~240 nm | Indicates formation of a right-handed A-form helix. nih.gov |
| PNA-DNA Duplex | ~275 nm | ~245 nm | Suggests a B-form helical structure. |
| G-Quadruplex PNA | ~260 nm | ~240 nm | Characteristic of parallel G-quadruplex formation. nih.gov |
| Unstructured PNA | Weak, less defined peaks | Weak, less defined peaks | Represents a random coil or unfolded state. |
UV/Vis spectroscopy is a widely used technique to monitor the hybridization of PNA to complementary DNA or RNA strands and to assess the thermal stability of the resulting duplexes. nih.govunchainedlabs.com The principle relies on the hyperchromic effect: the absorbance of a nucleic acid solution at approximately 260 nm increases as a double-stranded structure dissociates (melts) into single strands.
By monitoring the absorbance of a PNA-DNA or PNA-RNA solution as a function of temperature, a thermal denaturation curve, or "melting curve," can be generated. nih.gov The midpoint of this transition, where 50% of the duplexes are dissociated, is defined as the melting temperature (Tm). The Tm value is a direct measure of the stability of the duplex. Due to the neutral backbone of PNA, PNA/DNA and PNA/RNA duplexes exhibit significantly higher melting temperatures compared to their natural DNA/DNA or DNA/RNA counterparts, indicating greater stability. nih.gov This technique is also valuable for assessing the specificity of hybridization; a perfect match will show a sharp, cooperative melting transition at a high Tm, whereas a duplex with mismatches will have a lower Tm and a broader transition. researchgate.net
Table 2: Example Thermal Melting (Tm) Data for PNA Hybridization
| Hybrid Duplex | Target Sequence | Condition | Melting Temperature (Tm) in °C | Reference |
|---|---|---|---|---|
| PNA-DNA (Perfect Match) | 5'-GTCATCATG-3' | 100 mM NaCl | 72 °C | nih.gov |
| PNA-DNA (Single Mismatch) | 5'-GTCAGCATG-3' | 100 mM NaCl | 55 °C | researchgate.net |
| PNA-RNA (Perfect Match) | 5'-GUCAUCAUG-3' | 100 mM NaCl | 75 °C | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of molecules in solution. slideshare.net For PNA oligomers and their complexes with DNA or RNA, NMR provides detailed insights into atomic-level conformation, base pairing, and backbone geometry. nih.govnih.gov
Techniques like 1H NMR can be used to determine the number and environment of protons within the molecule. slideshare.net Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly crucial. NOESY identifies protons that are close in space (typically < 5-6 Å), providing distance constraints that are used to calculate the 3D structure. nih.gov For a PNA-RNA complex, NMR studies have confirmed the formation of a right-handed double helix with Watson-Crick base pairing, similar to an A-form RNA duplex. nih.gov NMR can also reveal the specific conformation adopted by the achiral PNA backbone upon binding to its target. nih.gov
Table 3: Key Information from NMR for PNA Structural Analysis
| NMR Parameter/Experiment | Information Obtained | Significance for PNA Structure |
|---|---|---|
| Chemical Shift | Electronic environment of nuclei (protons, carbons). slideshare.net | Confirms base pairing and identifies protons involved in hydrogen bonding. |
| NOESY (Nuclear Overhauser Effect) | Through-space proximity of protons (< 6 Å). nih.gov | Provides inter-proton distance constraints essential for 3D structure calculation. nih.gov |
| COSY (Correlation Spectroscopy) | Through-bond connectivity of protons. slideshare.net | Helps in assigning signals to specific residues in the PNA and nucleic acid strands. |
| Scalar Coupling Constants (J-couplings) | Dihedral angles of the molecular backbone. | Defines the conformation of the N-(2-aminoethyl)glycine backbone and sugar pucker in the RNA/DNA strand. |
Biophysical Techniques for PNA Binding Studies
Biophysical techniques are essential for quantifying the interactions between PNA oligomers and their biological targets. These methods provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.gov It is widely used to determine the binding kinetics—the association rate (ka or kon) and dissociation rate (kd or koff)—of an analyte binding to a ligand immobilized on a sensor surface. nicoyalife.com
In a typical PNA binding experiment, a single-stranded PNA probe is immobilized on the sensor chip. A solution containing the complementary DNA or RNA target (the analyte) is then flowed over the surface. researchgate.net Binding of the target to the PNA probe causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By analyzing the signal change over time during the association and dissociation phases, the kinetic rate constants can be determined. These constants are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity. SPR is highly sensitive and can be used to study the effects of sequence mismatches on binding kinetics. researchgate.net
Table 4: Representative Kinetic Data from SPR for PNA-DNA Interaction
| Interaction | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
|---|---|---|---|
| PNA with Perfect Match DNA | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.33 |
| PNA with Mismatched DNA | 1.1 x 10⁵ | 3.5 x 10⁻³ | 31.8 |
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the comprehensive thermodynamic characterization of biomolecular interactions. nih.govwikipedia.org It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (Ka, the inverse of KD), the reaction stoichiometry (n), and the enthalpy change (ΔH) of the interaction. nih.gov
In an ITC experiment for PNA hybridization, a solution of one strand (e.g., PNA) is placed in the sample cell, and the complementary strand (e.g., DNA) is incrementally injected from a syringe. The heat change upon each injection is measured until the PNA in the cell is saturated. nih.gov From the binding isotherm generated, all key thermodynamic parameters can be derived. The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation ΔG = -RTln(Ka) = ΔH - TΔS. This complete thermodynamic profile provides deep insights into the forces driving the hybridization, such as hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net
Table 5: Thermodynamic Parameters for PNA-RNA Hybridization via ITC
| Parameter | Value | Description |
|---|---|---|
| Stoichiometry (n) | 1.02 | Indicates a 1:1 binding ratio of PNA to RNA. nih.gov |
| Association Constant (Ka) | 2.5 x 10⁸ M⁻¹ | Represents a high-affinity interaction. nih.gov |
| Enthalpy Change (ΔH) | -45.5 kcal/mol | A large negative value indicates the binding is enthalpically driven, likely by strong hydrogen bonding. nih.gov |
| Entropy Change (ΔS) | -55.3 cal/mol·K | An unfavorable entropy change, suggesting an increase in order upon duplex formation. nih.gov |
| Gibbs Free Energy (ΔG) | -11.6 kcal/mol | The negative value confirms the spontaneity of the binding reaction. nih.gov |
Chromatographic and Mass Spectrometric Methods for PNA Purity and Oligomer Analysis
Chromatographic and mass spectrometric techniques are indispensable for the purification and detailed characterization of synthetic PNA oligomers derived from monomers like Boc-PNA-C(Z)-OH.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of PNA oligomers. american.edu Due to the nature of solid-phase synthesis, crude PNA products contain the desired full-length sequence as well as truncated sequences and other byproducts. perlan.com.pl HPLC provides the high resolution necessary to separate these components.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for PNA purification. rsc.orgresearchgate.net In this method, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used. rsc.orgscienceopen.com The PNA oligomers are eluted based on their hydrophobicity, with longer and more hydrophobic sequences being retained longer on the column.
For longer PNAs (around 20-mers), purification can be challenging. A useful strategy is to purify the "Fmoc-on" product, where the N-terminal Fmoc protecting group is left on. perlan.com.pl The lipophilic nature of the Fmoc group increases the retention time of the full-length product, allowing for better separation from truncated sequences. perlan.com.pl This same principle applies to the purification of dye-labeled PNAs. perlan.com.pl
Typical HPLC Parameters for PNA Purification and Analysis:
| Parameter | Description | Example |
| Column | Typically a reverse-phase column with a C18 stationary phase. | Phenomenex Aeris PEPTIDE XB C18, Vydac C18 rsc.orgscienceopen.com |
| Mobile Phase A | An aqueous solution, often with an additive like TFA or formic acid. | 0.1% TFA in water or 0.05% TFA in water rsc.orgscienceopen.com |
| Mobile Phase B | An organic solvent, typically acetonitrile, with a similar additive. | 0.1% TFA in acetonitrile or 0.08% TFA in acetonitrile rsc.orgscienceopen.com |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B is used to elute the PNA oligomers. | 1% to 65% B over a specified time scienceopen.com |
| Detection | UV absorbance is typically monitored at 260 nm, the absorbance maximum for the nucleobases. rsc.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the identity and purity of synthesized PNA oligomers by verifying their molecular weights. nih.govshimadzu.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for PNA analysis. nih.govshimadzu.com In this technique, the PNA sample is co-crystallized with a matrix on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the PNA molecules. The time it takes for the ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio. MALDI-TOF MS is effective for PNA analysis because PNAs survive the process intact and are easily ionized, typically as singly charged species, which simplifies spectral interpretation. nih.gov This method can ascertain PNA purity and sequence information at low picomole levels. nih.gov
Electrospray Ionization (ESI) MS is another common technique for PNA characterization. researchmap.jpnih.gov In ESI, a high voltage is applied to a liquid containing the PNA, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase PNA ions that can be analyzed by a mass spectrometer. youtube.com ESI can be coupled with liquid chromatography (LC-MS) to provide both separation and mass information in a single experiment. scienceopen.com
Comparison of MS Techniques for PNA Analysis:
| Technique | Principle | Advantages for PNA Analysis |
| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix. | Simple sample preparation, produces mainly singly charged ions, suitable for mixture analysis, good for determining purity and sequence information. nih.govshimadzu.com |
| ESI-MS | Ionization from a liquid phase by applying a high voltage. | Can be directly coupled with HPLC (LC-MS), capable of producing multiply charged ions which can be useful for analyzing high molecular weight oligomers. researchmap.jpnih.gov |
Microscopic Techniques for PNA-Target Visualization in Research Contexts (e.g., Atomic Force Microscopy for PNA-DNA Complexes)
Microscopic techniques, particularly at the nanoscale, provide direct visual evidence of PNA interactions with their targets.
Atomic Force Microscopy (AFM) has emerged as a powerful tool for imaging PNA-DNA complexes at the single-molecule level. aimspress.comnih.gov AFM utilizes a sharp tip mounted on a cantilever to scan the surface of a sample. radiologykey.com As the tip moves across the sample, its deflection is measured by a laser, generating a high-resolution topographic image. radiologykey.com
AFM can be used to visualize the structure and conformation of PNA-DNA hybrids. nih.gov For these studies, the DNA and PNA molecules are typically immobilized on a flat substrate, such as mica. nih.gov The ability of AFM to operate in both air and liquid environments is a significant advantage, allowing for the imaging of samples under near-physiological conditions. radiologykey.comnih.gov
Single-molecule force spectroscopy, an application of AFM, can be used to probe the mechanical stability of PNA-DNA hybrids. researchgate.netnih.govbrandeis.edu By attaching one strand (e.g., DNA) to the AFM tip and the complementary PNA strand to a surface, the force required to rupture the PNA-DNA duplex can be measured. nih.gov Such studies have provided quantitative data on the binding strength and kinetics of PNA-DNA interactions, demonstrating that PNA-DNA hybrids are more stable than the corresponding DNA-DNA duplexes. researchgate.netnih.govbrandeis.edu
Key Findings from AFM Studies of PNA-DNA Complexes:
Q & A
Q. What regulatory considerations apply to this compound in preclinical studies?
- Methodological Answer :
- Documentation : Maintain batch-specific COAs (Certificates of Analysis) with purity, storage conditions, and safety data.
- Compliance : Adhere to ICH Q2(R1) guidelines for analytical method validation if used in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
